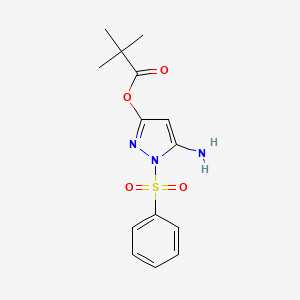

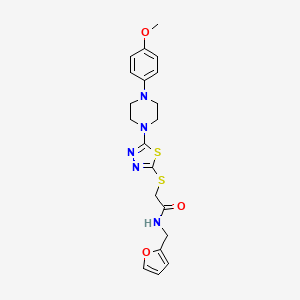

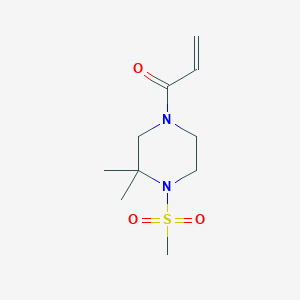

![molecular formula C5H7ClF3N3O B3001208 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 1909337-88-7](/img/structure/B3001208.png)

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. The trifluoromethyl group attached to the oxadiazole ring could suggest enhanced biological activity or stability, making it a compound of interest for further study.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored in various studies. For instance, a one-pot synthesis method for 1,2,4-oxadiazol-3-amines has been described, which involves the reaction of isothiocyanates, amidines/guanidines, and hydroxylamine, facilitated by metallic-thiophile-assisted desulfurization of in situ formed intermediates . Although the specific synthesis of "1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group with specific lattice parameters and exhibited intermolecular hydrogen bonds and π-interactions . These structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives with primary amines has been studied, showing that reactions can yield various products under different conditions. For example, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . This suggests that the compound could also undergo similar reactions with amines, potentially leading to a range of triazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on the substituents attached to the ring. The compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was found to have a density of 1.617 g·cm⁻³ and exhibited specific sensitivities to impact and friction . These properties are important for understanding the stability and safety of the material, especially if it is to be used as an energetic material precursor. The presence of the trifluoromethyl group in the compound of interest could also affect its density, boiling point, and solubility, which are critical parameters for its practical applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is involved in various chemical reactions. For example, it can react with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. This reaction can occur under different conditions, producing yields ranging from 26-85% (Reitz & Finkes, 1989).

Photochemical Properties

- The compound's photochemical behavior has been studied, demonstrating significant potential in the synthesis of other fluorinated structures. Photolytic intermediates from this compound can follow different pathways leading to the synthesis of fluorinated oxadiazoles and triazoles (Pace et al., 2004).

Synthesis of Derivatives

- New derivatives of this compound, such as bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazans, have been synthesized. These derivatives were characterized using various techniques including NMR, FTIR spectroscopy, and X-ray diffraction. Their energetic properties have been investigated, indicating potential applications in materials science (Chinnam, Staples, & Shreeve, 2021).

Applications in Antitumor Research

- Novel oxadiazole and trifluoromethylpyridine derivatives related to natural products have been developed. These derivatives have been structurally characterized and investigated for their potential medical applications, specifically in antitumor activity. Some compounds have shown promising results in in vitro cancer cell line assays (Maftei et al., 2016).

Exploration in Energetic Materials

- The compound has been used in the synthesis of energetic materials, such as energetic salts with high heat of detonation. These materials are studied for their detonation performance and thermal stability, indicating potential for use in explosives or propellants (Cao et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O.ClH/c1-2(9)3-10-4(12-11-3)5(6,7)8;/h2H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQGLMSCRRLMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

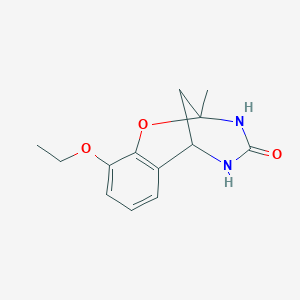

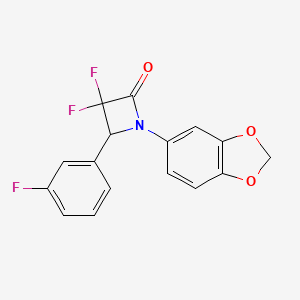

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)

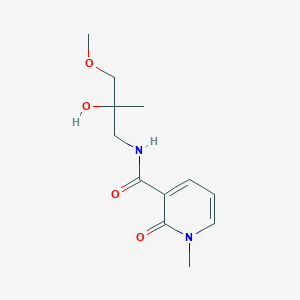

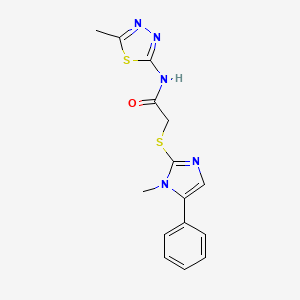

![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)

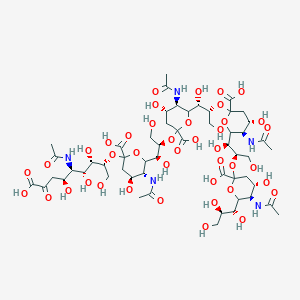

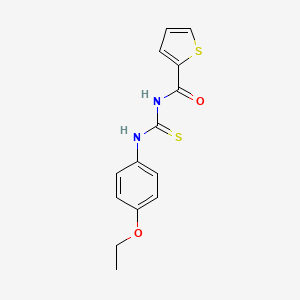

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)